molecular formula C10H20CoF6P- B12442461 Cobalt;cyclopentane;hexafluorophosphate

Cobalt;cyclopentane;hexafluorophosphate

Cat. No.: B12442461
M. Wt: 344.16 g/mol
InChI Key: DIRVGPLXSWPSMN-UHFFFAOYSA-N
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Description

Historical Development and Significance of Transition Metal-Cyclopentadienyl Compounds

The field of transition metal-cyclopentadienyl chemistry was launched by the seminal discovery of ferrocene (B1249389), Fe(C₅H₅)₂, in 1951. numberanalytics.comnumberanalytics.com This unexpected and remarkably stable orange powder featured a novel "sandwich" structure, where an iron atom is situated between two parallel cyclopentadienyl (B1206354) (Cp) rings. numberanalytics.comlibretexts.org The discovery of ferrocene and the subsequent elucidation of its structure, for which Geoffrey Wilkinson and Ernst Otto Fischer were awarded the Nobel Prize in Chemistry in 1973, ignited a surge of research into similar compounds, known as metallocenes. libretexts.org

These complexes proved vital for several reasons. They provided a new framework for understanding chemical bonding, particularly the interaction between metal d-orbitals and ligand π-systems. numberanalytics.comwikipedia.org The cyclopentadienyl ligand (Cp) was found to be an excellent "spectator" ligand, meaning it can stably bind to a metal center while allowing other chemical reactions to occur, making metallocenes versatile platforms for catalysis and synthesis. numberanalytics.com This led to the rapid development of a vast family of cyclopentadienyl complexes with nearly every transition metal, which have become fundamental in areas like olefin polymerization and organic synthesis. numberanalytics.comnumberanalytics.com

Role of Cobalt in Contemporary Organometallic Research

Cobalt holds a significant and diverse role in modern organometallic research. researchgate.net As an electron-rich late transition metal, its compounds are key players in major industrial catalytic processes. researchgate.net For instance, cobalt carbonyl complexes like dicobalt octacarbonyl are historically important and still relevant catalysts for hydroformylation, a process that converts alkenes into aldehydes. wikipedia.orgresearchgate.net The Pauson-Khand reaction, which produces cyclic ketones, is another critical application of organocobalt catalysis. researchgate.net

Beyond industrial catalysis, cobalt's unique electronic properties are exploited in various research areas. Cobaltocene (B1669278), (C₅H₅)₂Co, is easily oxidized to the exceptionally stable 18-electron cobaltocenium cation, [(C₅H₅)₂Co]⁺, making it a useful redox agent in synthesis. researchgate.net Researchers are increasingly exploring low-valent cobalt complexes as sustainable and cost-effective alternatives to precious metal catalysts. acs.org Furthermore, cobalt-based metal-organic frameworks (Co-MOFs) are being developed for energy storage and conversion, where the cobalt centers participate directly in redox reactions crucial for batteries and supercapacitors. acs.org The presence of a cobalt-carbon bond in coenzyme B12, the first recognized naturally occurring organometallic compound, also drives interest in the bioorganometallic chemistry of cobalt. wikipedia.orgresearchgate.net

Properties and Importance of Hexafluorophosphate (B91526) Counterions in Coordination Chemistry

The hexafluorophosphate anion, [PF₆]⁻, is a crucial component in coordination and organometallic chemistry, primarily valued for its properties as a non-coordinating or weakly coordinating anion. rsc.org It consists of a central phosphorus atom octahedrally surrounded by six fluorine atoms. nih.gov

The key features of the [PF₆]⁻ anion are its large size and low charge density, which is dispersed over its surface. This makes it a very poor nucleophile and ligand. Its inability to form strong coordinate bonds with cationic metal centers is its most important characteristic. rsc.orgacs.org In practice, this means that when [PF₆]⁻ is used as a counterion for a cationic complex, such as an organometallic cation, it is less likely to interfere with the cation's structure or reactivity. It effectively "insulates" the cation, allowing its intrinsic chemical properties to be studied. acs.org Compared to other anions like perchlorate (B79767) (ClO₄⁻) and tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate is generally considered to have an even lower coordinating ability. rsc.org This property is essential for the isolation and crystallization of highly reactive cationic species.

PropertyHexafluorophosphate ([PF₆]⁻)Tetrafluoroborate ([BF₄]⁻)Perchlorate ([ClO₄]⁻)
Geometry OctahedralTetrahedralTetrahedral
Coordinating Ability Very WeakWeakWeak, but can be explosive
Primary Use Stabilizing large, reactive cationsStabilizing cations, common alternative to [PF₆]⁻Used as a counterion, but with caution

Contextualizing Cobaltocenium Hexafluorophosphate within Organometallic Chemistry

Cobaltocenium hexafluorophosphate, [Co(C₅H₅)₂]PF₆, is the chemical compound referred to by "Cobalt;cyclopentane (B165970);hexafluorophosphate". scbt.comchemicalbook.com It is a salt consisting of the cationic cobaltocenium sandwich complex, [Co(C₅H₅)₂]⁺, and the hexafluorophosphate anion, [PF₆]⁻. This compound perfectly illustrates the convergence of the concepts discussed previously.

It is a classic cyclopentadienyl complex, a direct analogue of ferrocene. However, unlike the neutral 19-electron cobaltocene, the cobaltocenium cation is an 18-electron species, which imparts it with high thermal and chemical stability, similar to ferrocene. acs.orgwikipedia.org The cobalt(III) metal center is stabilized by the two cyclopentadienyl ligands. The positive charge of the complex necessitates a counterion, and the hexafluorophosphate anion serves this role ideally due to its non-coordinating nature. chemicalbook.comchemicalbook.com The resulting salt is a stable, often yellow, crystalline solid that is readily handled, making it a convenient starting material for further chemical exploration. chemicalbook.com

Scope and Objectives of Academic Inquiry for Cobalt;cyclopentane;hexafluorophosphate

Academic inquiry into cobaltocenium hexafluorophosphate is driven by its unique combination of stability, reversible redox chemistry, and the electron-withdrawing nature of the cationic cobaltocenium moiety. acs.orgnih.gov Research focuses on several key areas.

One major objective is its use in catalysis and synthesis. It has been employed as a cocatalyst in palladium-catalyzed Heck reactions in water and as a reactant for modifying electrode surfaces through cathodic reduction. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Its stability and well-defined electrochemical behavior make it an excellent standard and building block in electrochemical studies.

Another significant area of research is its use as a precursor for new functionalized materials. Scientists have developed methods to synthesize derivatives such as aminocobaltocenium hexafluorophosphate and cobaltocenium carboxylic acid hexafluorophosphate. acs.orgacs.org These functionalized derivatives serve as valuable synthons, opening pathways to more complex molecules, redox-responsive polymers, and advanced materials that leverage the cobaltocenium core's properties. acs.orgchemicalbook.comsigmaaldrich.comd-nb.info The goal is to create new molecular compounds and materials with tailored electronic, catalytic, or biological properties, exploiting the cobaltocenium unit's high polarity, stability, and reversible redox behavior. acs.orgnih.govresearchgate.net

Data Tables

Table 1: Physicochemical Properties of Cobaltocenium Hexafluorophosphate

PropertyValueReference(s)
Chemical Name Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate scbt.com
Synonym Cobaltocenium hexafluorophosphate scbt.com
CAS Number 12427-42-8 scbt.comsigmaaldrich.com
Molecular Formula C₁₀H₁₀CoF₆P scbt.comsigmaaldrich.com
Molecular Weight 334.08 g/mol scbt.comsigmaaldrich.com
Appearance Yellow powder chemicalbook.com
Structure An ionic salt composed of a [Co(C₅H₅)₂]⁺ cation and a [PF₆]⁻ anion. wikipedia.org

Table 2: Selected Research Applications of Cobaltocenium Hexafluorophosphate

Application AreaDescriptionReference(s)
Catalysis Serves as a cocatalyst for the Heck reaction of aryl iodides with alkenes, particularly using palladium as the primary catalyst in aqueous media. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Electrochemistry Used as a reactant for the modification of organometallic electrode surfaces via cathodic reduction. Its stable and reversible redox behavior makes it a useful component in electrochemical studies. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Materials Science Acts as a reactant in the synthesis and solution self-assembly of side-chain cobaltocenium-containing block copolymers. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Synthetic Chemistry A key starting material for synthesizing a variety of monofunctionalized cobaltocenium compounds, such as those with carboxylic acid or amino groups, which are building blocks for more complex molecules. acs.orgacs.orgresearchgate.net

Properties

Molecular Formula

C10H20CoF6P-

Molecular Weight

344.16 g/mol

IUPAC Name

cobalt;cyclopentane;hexafluorophosphate

InChI

InChI=1S/2C5H10.Co.F6P/c2*1-2-4-5-3-1;;1-7(2,3,4,5)6/h2*1-5H2;;/q;;;-1

InChI Key

DIRVGPLXSWPSMN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC1.C1CCCC1.F[P-](F)(F)(F)(F)F.[Co]

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry

Strategies for the Formation of Cobalt-Cyclopentadienyl Frameworks

The fundamental structure of cobaltocenium hexafluorophosphate (B91526), [Co(C₅H₅)₂]PF₆, consists of a cobalt atom sandwiched between two cyclopentadienyl (B1206354) (Cp) rings, with a hexafluorophosphate counter-anion. The formation of this robust framework can be achieved through several synthetic routes.

A common and straightforward method for the preparation of cobaltocenium hexafluorophosphate involves the direct reaction of a cobalt(II) salt with a cyclopentadienyl source, followed by oxidation and anion exchange. A typical procedure starts with the reaction of a cobalt(II) salt, such as cobalt(II) bromide (CoBr₂), with sodium cyclopentadienide (B1229720) (NaCp). d-nb.info This initially forms cobaltocene (B1669278), a neutral 19-electron complex. Subsequent oxidation of the cobaltocene, often by air, followed by the introduction of a hexafluorophosphate source like hexafluorophosphoric acid (HPF₆) or ammonium (B1175870) hexafluorophosphate (NH₄PF₆), yields the desired stable, yellow cobaltocenium hexafluorophosphate salt. chemicalbook.com

A scalable, one-pot synthesis has also been developed, starting from the readily available dicyclopentadiene (B1670491). d-nb.info In this process, dicyclopentadiene is cracked at high temperature to produce cyclopentadiene, which then reacts with sodium to form sodium cyclopentadienide in situ. d-nb.info The subsequent addition of a cobalt(II) salt and an oxidizing agent in the presence of a hexafluorophosphate source leads to the formation of cobaltocenium hexafluorophosphate in good yield. d-nb.info

Ligand exchange and anion metathesis are crucial steps, particularly for introducing the hexafluorophosphate counterion and for the synthesis of certain substituted cobaltocenium complexes. Anion metathesis, or anion exchange, is a common final step in many synthetic pathways. d-nb.infochemicalbook.com Once the cobaltocenium cation, [Co(Cp)₂]⁺, is formed, it can be precipitated from an aqueous solution by the addition of a salt containing a large, non-coordinating anion like hexafluorophosphate. chemicalbook.com This process is driven by the low solubility of the resulting cobaltocenium hexafluorophosphate salt in water.

While direct ligand exchange on the cobalt center to form the cyclopentadienyl framework is less common for the parent compound, it is a key strategy in the synthesis of more complex derivatives. For instance, half-sandwich complexes like [CoCp(CO)I₂] can serve as precursors where the carbonyl and iodide ligands are substituted by other functionalities. nih.gov

Synthesis of Functionalized Cyclopentadienyl-Cobalt Complexes

The functionalization of the cyclopentadienyl rings of cobaltocenium opens up a vast array of chemical possibilities, allowing for the fine-tuning of the complex's electronic and physical properties.

A variety of functional groups can be introduced onto the cyclopentadienyl rings of the cobaltocenium framework. These substitutions are often achieved by first synthesizing a functionalized cyclopentadienide and then reacting it with a cobalt source, or by direct functionalization of the pre-formed cobaltocenium salt.

For example, aminocobaltocenium hexafluorophosphate can be synthesized via a direct amination of cobaltocenium hexafluorophosphate using vicarious nucleophilic substitution. acs.org This method provides a more efficient route than traditional multi-step procedures. acs.org Another important functionalized derivative is cobaltocenium carboxylic acid hexafluorophosphate, which serves as a key starting material for other monofunctionalized cobaltocenium salts. acs.orgnih.gov Its synthesis can be achieved through a sequence involving nucleophilic addition to the cobaltocenium cation, followed by oxidative cleavage. acs.org From the carboxylic acid, other derivatives like formylcobaltocenium hexafluorophosphate (cobaltocenium carbaldehyde) can be prepared through a series of reactions including chlorination, reduction, and oxidation. nih.govacs.org

Ansa-cobaltocenophanes are a special class of cobaltocenium derivatives where the two cyclopentadienyl rings are linked by a bridging group. This bridge imparts significant structural constraints and can influence the electronic properties and reactivity of the complex. The synthesis of these compounds often involves the reaction of a pre-formed, bridged dicyclopentadienyl ligand with a cobalt source.

For instance, a chiral ansa-cobaltocenium hexafluorophosphate has been synthesized, highlighting the potential for creating stereospecific cobaltocenium-based catalysts and materials. researchgate.net More recently, the synthesis of acs.org- and chemicalbook.com-ansa-cobaltocenium monomers has been achieved through ring-closing metathesis of a diallyl cobaltocenium precursor. researchgate.net These cyclic monomers can then be used in ring-opening metathesis polymerization to create main-chain cobaltocenium-containing polymers. researchgate.net The synthesis of an ansa-cobaltocene with a naphthalene (B1677914) handle has also been reported, which can be oxidized to the corresponding cobaltocenium hexafluorophosphate. acs.org

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis and isolation of pure cobaltocenium hexafluorophosphate and its derivatives are highly dependent on the careful optimization of reaction conditions and the use of appropriate purification techniques. For many of the synthetic routes, particularly those involving sensitive reagents, carrying out the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent unwanted side reactions. d-nb.infoacs.org Other key parameters that often require optimization include reaction time, temperature, and the choice of solvent. acs.org For example, in the direct amination of cobaltocenium, tetrahydrofuran (B95107) was found to be a suitable solvent, whereas no reaction was observed in dimethyl sulfoxide. acs.org

Once the reaction is complete, the isolation and purification of the target compound are typically achieved through precipitation and recrystallization or chromatography. The low aqueous solubility of cobaltocenium hexafluorophosphate facilitates its isolation from aqueous reaction mixtures by simple filtration after precipitation. chemicalbook.com For functionalized derivatives, which may be more soluble or present in complex mixtures, chromatographic techniques are often employed. Purification over a short column of aluminum oxide has been shown to be effective for isolating aminocobaltocenium hexafluorophosphate. acs.org Recrystallization from appropriate solvents is a common final step to obtain highly pure crystalline material. uni-konstanz.de

Photochemical Synthetic Routes

Photochemical methods offer a powerful approach to organometallic synthesis by accessing reactive intermediates that are often unattainable through thermal means. In the context of cobalt cyclopentane (B165970) hexafluorophosphate, photochemical synthesis can facilitate the formation of the crucial cobalt-carbon bond. A general strategy involves the irradiation of a suitable cobalt precursor in the presence of a cyclopentane source.

One potential precursor is dicobalt octacarbonyl, Co₂(CO)₈, which is known to undergo photolytic decarbonylation to generate highly reactive cobalt carbonyl radicals. These radicals can then react with a cyclopentane derivative. For instance, the reaction could be initiated by the photolysis of Co₂(CO)₈ to form the 17-electron radical •Co(CO)₄. This species can then abstract a hydrogen atom from cyclopentane to form HCo(CO)₄ and a cyclopentyl radical. Subsequent reaction between the cyclopentyl radical and another cobalt-containing species could lead to the formation of the desired cobalt-cyclopentane bond.

The final step in the synthesis would involve an anion exchange reaction to introduce the hexafluorophosphate counter-ion. This is typically achieved by treating the intermediate cobalt complex with a hexafluorophosphate salt, such as ammonium hexafluorophosphate (NH₄PF₆) or a silver hexafluorophosphate (AgPF₆), to precipitate the desired product.

A summary of a hypothetical photochemical route is presented in Table 1.

Table 1: Hypothetical Photochemical Synthesis of Cobalt Cyclopentane Hexafluorophosphate

Step Reactants Conditions Intermediate/Product
1 Co₂(CO)₈, Cyclopentane UV irradiation (e.g., 254 nm) in an inert solvent (e.g., hexane) [Co(C₅H₉)(CO)ₓ]
2 [Co(C₅H₉)(CO)ₓ] Oxidation (e.g., with a ferrocenium (B1229745) salt) [Co(C₅H₉)(CO)ₓ]⁺

Note: The exact stoichiometry and the number of carbonyl ligands (x) would need to be determined experimentally.

Controlled Redox-Mediated Synthesis

Controlled redox-mediated synthesis provides an alternative and often more targeted approach to the formation of organometallic cations. This method relies on the electrochemical or chemical oxidation of a neutral cobalt precursor in the presence of the cyclopentane ligand.

A common strategy involves the use of a cobalt(II) salt, such as cobalt(II) bromide (CoBr₂), as the starting material. In a suitable solvent, the Co(II) center can be electrochemically reduced to a more reactive low-valent cobalt species. This in-situ generated species can then react with a cyclopentyl halide, such as cyclopentyl bromide, via oxidative addition to form a cobalt(III)-cyclopentyl intermediate.

Alternatively, a chemical reductant can be employed. For instance, the reduction of CoBr₂ with a strong reducing agent like sodium amalgam in the presence of cyclopentyl bromide could yield the desired cobalt-cyclopentane bond.

Following the formation of the cobalt-cyclopentane cation, the introduction of the hexafluorophosphate anion is again achieved through a salt metathesis reaction. The choice of the hexafluorophosphate source will depend on the solubility and reactivity of the intermediate cobalt complex.

Table 2: Key Considerations in Redox-Mediated Synthesis

Parameter Description Example
Cobalt Precursor A readily available cobalt salt. Cobalt(II) chloride, Cobalt(II) bromide
Cyclopentyl Source A reactive cyclopentane derivative. Cyclopentyl bromide, Cyclopentyl iodide
Redox Agent Chemical or electrochemical means to alter the oxidation state of cobalt. Sodium amalgam, Electrochemical cell

| Anion Source | A salt containing the hexafluorophosphate anion. | Ammonium hexafluorophosphate, Silver hexafluorophosphate |

Scale-Up and Purification Methodologies

The transition from a laboratory-scale synthesis to a larger-scale production of cobalt cyclopentane hexafluorophosphate presents several challenges. These include ensuring consistent reaction conditions, managing heat transfer, and developing efficient purification techniques.

For scale-up, batch or flow chemistry approaches can be considered. Flow reactors, in particular, can offer advantages in terms of precise control over reaction parameters such as temperature, pressure, and reaction time, which is especially beneficial for photochemical reactions where uniform light distribution is crucial.

Purification of the final product is critical to obtain a material with the desired purity for subsequent applications. Common purification techniques for organometallic salts include:

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. A solvent system of dichloromethane/hexane or acetone (B3395972)/ether might be suitable for cobalt cyclopentane hexafluorophosphate.

Chromatography: Column chromatography using a solid stationary phase like silica (B1680970) gel or alumina (B75360) can be effective for separating the target compound from byproducts and unreacted starting materials. The choice of eluent will depend on the polarity of the compound.

Sublimation: For volatile organometallic compounds, sublimation can be a powerful purification technique. However, its applicability to an ionic salt like cobalt cyclopentane hexafluorophosphate would be limited.

The effectiveness of each purification method would need to be evaluated based on the specific impurities present and the desired final purity of the compound. A combination of these techniques may be necessary to achieve high-purity material.

Elucidation of Electronic and Molecular Structure

Advanced Spectroscopic Characterization for Bonding and Electronic Configuration

The bonding and electronic environment of cobaltocenium hexafluorophosphate (B91526) have been extensively probed using various spectroscopic methods. These techniques collectively offer a detailed picture of the ligand connectivity, the electronic state of the cobalt center, and the nature of the chemical bonds within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁵⁹Co) for Ligand Connectivity and Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure of cobaltocenium hexafluorophosphate in solution.

¹H and ¹³C NMR: The ¹H NMR spectrum of the cobaltocenium cation is characterized by a single, sharp resonance for the ten equivalent protons of the two cyclopentadienyl (B1206354) rings, typically observed around 5.5-6.0 ppm. This equivalency indicates rapid rotation of the rings on the NMR timescale. Similarly, the ¹³C NMR spectrum displays a single resonance for the ten carbon atoms of the cyclopentadienyl rings, usually found in the range of 85-90 ppm. The chemical shifts are influenced by the diamagnetic nature of the Co(III) center and the aromaticity of the cyclopentadienyl ligands. For substituted cobaltocenium derivatives, the symmetry is lowered, leading to more complex splitting patterns in both ¹H and ¹³C NMR spectra, which provide valuable information about the substituent's position and its electronic influence on the rings.

⁵⁹Co NMR: Direct observation of the cobalt center is possible through ⁵⁹Co NMR spectroscopy. Cobalt-59 is a 100% naturally abundant, quadrupolar nucleus (spin I = 7/2), making it highly sensitive for NMR studies. The chemical shift of ⁵⁹Co is extremely sensitive to the coordination environment and the electronic state of the cobalt atom. For cobaltocenium hexafluorophosphate, a diamagnetic d⁶ Co(III) complex, the ⁵⁹Co NMR chemical shift provides direct insight into the shielding of the cobalt nucleus by the surrounding ligand field. In the solid state, the interaction between the ⁵⁹Co and ¹³C nuclei can lead to observable dipolar coupling, resulting in characteristic splitting patterns in the ¹³C CP/MAS NMR spectra. This effect is dependent on the distance between the nuclei and the orientation of the internuclear vector relative to the external magnetic field. However, in solution, rapid molecular tumbling averages out these dipolar interactions. The fast longitudinal relaxation of the ⁵⁹Co nucleus in unsubstituted cobaltocenium hexafluorophosphate at room temperature can also lead to a "self-decoupling" effect, where the ¹³C signals appear sharp and unsplit.

NucleusTypical Chemical Shift (ppm)Remarks
¹H5.5 - 6.0Single peak for equivalent protons on cyclopentadienyl rings.
¹³C85 - 90Single peak for equivalent carbons on cyclopentadienyl rings.
⁵⁹CoVariesHighly sensitive to the Co(III) electronic environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Unpaired Electrons

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons. Cobaltocenium hexafluorophosphate is a salt of the cobaltocenium cation, which contains a cobalt atom in the +3 oxidation state. This results in a low-spin d⁶ electronic configuration. With all six d-electrons paired in the lower energy orbitals (t₂g in an idealized octahedral field), the cobaltocenium cation is diamagnetic.

Consequently, cobaltocenium hexafluorophosphate is EPR silent . The absence of an EPR signal is a key piece of evidence confirming the diamagnetic, low-spin d⁶ configuration of the Co(III) center. This distinguishes it from its paramagnetic counterpart, cobaltocene (B1669278), which has a Co(II) center with unpaired electrons and exhibits a characteristic EPR spectrum.

Vibrational Spectroscopy (IR, Raman) for Ligand Coordination and Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the bonding and functional groups within cobaltocenium hexafluorophosphate. The spectra are characterized by vibrations of the cyclopentadienyl ligands and the hexafluorophosphate anion.

Hexafluorophosphate Anion Vibrations: The hexafluorophosphate anion (PF₆⁻) has an octahedral geometry and exhibits characteristic vibrational modes. The most intense of these is the P-F stretching vibration (ν(P-F)), which typically appears as a strong, broad band in the IR spectrum around 840 cm⁻¹. Other bending modes of the PF₆⁻ anion are also observable.

A representative IR spectrum of cobaltocenium hexafluorophosphate would show prominent absorptions corresponding to the cyclopentadienyl C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations of the rings in the 1400-1500 cm⁻¹ region, and the very strong ν(P-F) band of the counter-anion. Raman spectroscopy provides complementary information, often showing strong bands for the symmetric vibrations of the molecule.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
C-H stretch (Cp)> 3000IR, Raman
C=C stretch (Cp)1400 - 1500IR, Raman
P-F stretch (PF₆⁻)~ 840IR (strong)

X-ray Absorption Spectroscopy (XAS) for Metal Oxidation States and Local Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the oxidation state and local coordination environment of the absorbing atom. For cobaltocenium hexafluorophosphate, Co K-edge XAS can be employed to probe the electronic structure of the cobalt center.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state of the cobalt atom. The energy of the absorption edge shifts to higher values as the oxidation state of the metal increases. Therefore, the Co K-edge energy for the Co(III) in cobaltocenium hexafluorophosphate would be significantly higher than that for a Co(II) species like cobaltocene. The pre-edge features in the XANES spectrum can provide information about the geometry of the cobalt center, arising from formally forbidden 1s → 3d transitions that gain intensity through d-p mixing.

The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic structure around the cobalt atom, including the number, type, and distance of neighboring atoms. Analysis of the EXAFS data can yield precise Co-C bond distances for the cyclopentadienyl ligands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Oxidation State Changes

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of cobaltocenium hexafluorophosphate is characterized by absorptions corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions.

The spectrum typically shows intense absorptions in the UV region and weaker absorptions in the visible region. The high-energy bands are assigned to charge transfer transitions from the cyclopentadienyl ligands to the cobalt(III) center. The lower energy, weaker absorptions are attributed to the spin-allowed d-d transitions within the Co(III) ion. The exact positions and intensities of these bands are sensitive to the solvent and any substitution on the cyclopentadienyl rings. For instance, in ferrocenyl-substituted cobaltocenium hexafluorophosphate, a prominent metal-to-metal charge transfer (MMCT) band is observed in the visible region, which is absent in the parent compound.

Solid-State Structural Analysis by X-ray Diffraction

For example, the crystal structure of cobaltocenium carboxylic acid hexafluorophosphate, a closely related derivative, has been precisely redetermined. In such structures, the cobalt atom is confirmed to be sandwiched between two planar cyclopentadienyl rings. The rings are typically found in a staggered conformation. The Co-C bond distances are uniform, reflecting the delocalized π-system of the cyclopentadienyl ligands. The hexafluorophosphate anion is present as a discrete, counter-balancing ion in the crystal lattice. The packing of the cations and anions is governed by electrostatic interactions and van der Waals forces. Detailed analysis of the crystal structure provides precise bond lengths, bond angles, and intermolecular contacts, offering a complete picture of the molecule's geometry.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Coordination Geometry

Single-crystal X-ray diffraction studies provide definitive insights into the three-dimensional structure of cobaltocenium hexafluorophosphate, revealing a classic "sandwich" coordination geometry. In this arrangement, the cobalt(III) ion is centrally located between two parallel cyclopentadienyl (Cp) rings. The structure of cobaltocenium hexafluorophosphate, [(C₅H₅)₂Co][PF₆], is isostructural and isomorphous with its ferrocenium (B1229745) counterpart, [(C₅H₅)₂Fe][PF₆], at both room and low temperatures. acs.org

The cobalt center is bonded to the carbon atoms of the two cyclopentadienyl rings. The Co–C bond lengths are approximately 2.1 Å. wikipedia.org The Cp rings are planar, and in the solid state, their relative orientation (eclipsed vs. staggered) can be influenced by temperature and packing forces. The hexafluorophosphate ([PF₆]⁻) anion resides in the crystal lattice as a discrete, octahedral counter-ion. The precise bond lengths and angles within the cation and anion are determined by the crystalline environment and intermolecular forces.

Selected Structural Parameters for Cobaltocenium Hexafluorophosphate
ParameterDescriptionTypical Value (Å)Reference
Co-CBond length between cobalt and a carbon atom of the cyclopentadienyl ring.~2.1 wikipedia.org
C-C (Cp ring)Average bond length between adjacent carbon atoms within the cyclopentadienyl ring.~1.42General knowledge
P-FAverage bond length within the hexafluorophosphate anion.~1.58General knowledge

Analysis of Intermolecular Interactions, Including Charge-Assisted Hydrogen Bonds

The crystal packing of cobaltocenium hexafluorophosphate is significantly influenced by a network of intermolecular interactions, most notably charge-assisted hydrogen bonds. acs.org These interactions occur between the electropositive hydrogen atoms of the C-H bonds on the cobaltocenium cation and the electronegative fluorine atoms of the [PF₆]⁻ anion. acs.org

Temperature-Dependent Structural Transitions

Cobaltocenium hexafluorophosphate exhibits complex thermal behavior, characterized by two fully reversible, crystal-to-crystal phase transitions as the temperature changes. acs.org These transitions can be detected using techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction. The room-temperature structure is designated as form I.

The DSC thermogram for [(C₅H₅)₂Co][PF₆] shows two distinct endothermic peaks upon heating, corresponding to these phase transitions. The first transition from form I to form III occurs at 252 K, and the second transition from form I to form II occurs at a higher temperature of 314 K. acs.org These transitions are associated with changes in the dynamic behavior of the cyclopentadienyl rings and the [PF₆]⁻ anion within the crystal lattice, such as the onset of rotational motion, which alters the crystal symmetry and packing. The isostructural ferrocenium analogue, [(C₅H₅)₂Fe][PF₆], displays similar phase-transitional behavior. acs.org

Phase Transition Temperatures for Cobaltocenium Hexafluorophosphate
TransitionTemperature (K)MethodReference
Form I ⇔ Form III252DSC acs.org
Form I ⇔ Form II314DSC acs.org

Mass Spectrometry for Molecular Composition and Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique for confirming the molecular composition of cobaltocenium hexafluorophosphate. High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to verify the mass of the cationic component of the compound. acs.orgnih.govacs.org

In the ESI-MS spectrum, the compound is detected as the intact cobaltocenium cation, [Co(C₅H₅)₂]⁺. The high-resolution measurement provides a highly accurate mass-to-charge ratio (m/z) that corresponds to the calculated value for the molecular formula C₁₀H₁₀Co⁺, confirming its elemental composition. The anionic hexafluorophosphate portion is typically not observed in the positive ion mode spectrum. While detailed fragmentation studies are not extensively reported, the primary purpose of mass spectrometry in the characterization of this and related cobaltocenium salts is the unambiguous confirmation of the cation's identity and purity. acs.orgnih.gov

Electrochemical Characterization for Redox Potentials and Electron Transfer Processes (focus on mechanistic insights)

The electrochemical behavior of the cobaltocenium hexafluorophosphate/cobaltocene system is one of its most defining and widely studied characteristics. Cyclic voltammetry (CV) is the primary technique used to investigate its redox processes. The compound is known for its chemically and electrochemically reversible one-electron reduction from the stable 18-electron cobaltocenium cation (Co³⁺) to the 19-electron cobaltocene neutral species (Co²⁺). acs.orgnih.govnih.gov

This Co³⁺/Co²⁺ redox couple is highly reversible, making it a useful reference standard in electrochemistry, secondary to the ferrocene (B1249389)/ferrocenium couple. acs.orgnih.govresearchgate.net The formal potential (E₁/₂) for the [Co(C₅H₅)₂]⁺/[Co(C₅H₅)₂] redox couple is consistently observed at a significantly more negative potential than that of the ferrocene equivalent. The potential for unsubstituted cobaltocenium hexafluorophosphate is approximately -1.33 V to -1.35 V relative to the ferrocene/ferrocenium (Fc⁺/Fc) couple in aprotic solvents like acetonitrile. acs.orgnih.govresearchgate.netchempedia.info Studies in ionic liquids have also been performed, confirming a similar large potential difference of about 1.350 V between the two metallocene couples and indicating a quasi-reversible redox process. researchgate.net

Mechanistic studies at very low temperatures and using ultramicroelectrodes have revealed that the cobaltocene system can access a wider range of redox states. Beyond the common Co³⁺/Co²⁺ couple, further reduction to a 20-electron anion ([Co(C₅H₅)₂]⁻) and a 21-electron dianion ([Co(C₅H₅)₂]²⁻) has been observed at extremely negative potentials (E < -3.1 V). utexas.edu Furthermore, at highly positive potentials, the 18-electron cobaltocenium cation can be oxidized to a transient, 17-electron dication ([Co(C₅H₅)₂]²⁺), which retains its sandwich structure. utexas.edu This ability to exist in five different oxidation states (from 2+ to 2-) highlights the rich and complex electron transfer capabilities of the cobaltocene core.

Electrochemical Data for the Cobaltocenium/Cobaltocene Couple
Redox CouplePotential (V)Reference ElectrodeSolventReference
[Co(C₅H₅)₂]⁺ / [Co(C₅H₅)₂]-1.33vs. Fc⁺/FcAcetonitrile acs.orgnih.gov
[Co(C₅H₅)₂]⁺ / [Co(C₅H₅)₂]-0.95vs. SCEAcetonitrile chempedia.info
[Co(C₅H₅)₂]²⁺ / [Co(C₅H₅)₂]⁺+3.17vs. SCESO₂ (at -70°C) utexas.edu

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organometallic compounds like bis(cyclopentadienyl)cobalt(III) hexafluorophosphate (B91526). It offers a balance between computational cost and accuracy, making it suitable for studying the geometry, electronic structure, and reactivity of such complex systems.

A related compound, cobaltocene (B1669278) (Cp₂Co), the neutral 19-electron precursor, is often studied computationally to understand the effects of oxidation on the electronic structure. rsc.org For instance, high-precision calculations on cobaltocene have determined its adiabatic ionization energy to be 5.3275 eV and its vertical ionization energy to be 5.4424 eV, providing a benchmark for theoretical methods. rsc.org

Optimized Geometry Parameters for Cobaltocenium Cation
ParameterCalculated ValueMethod/Basis Set
Co-C bond length~2.0 ÅDFT/various
C-C bond length (in Cp ring)~1.4 ÅDFT/various
Ring Centroid-Co-Ring Centroid Angle180°DFT/various

Frontier Molecular Orbital (FMO) theory is applied to understand the reactivity of bis(cyclopentadienyl)cobalt(III) hexafluorophosphate. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For the cobaltocenium cation, the HOMO is typically localized on the cyclopentadienyl (B1206354) rings, while the LUMO is centered on the cobalt atom. The large HOMO-LUMO gap is consistent with the high stability of the compound.

In the case of the one-electron reduction product, the neutral cobaltocene radical, the singly occupied molecular orbital (SOMO) is of primary importance. For a derivative, cobaltocene carbaldehyde, DFT calculations have shown that the SOMO is located at the cobalt center. acs.orgnih.gov The energy gap between the SOMO and LUMO in this derivative was calculated to be approximately 263 kJ/mol. acs.org This localization of the SOMO on the metal center dictates its reactivity, or lack thereof, in certain reactions like reductive pinacol (B44631) coupling. acs.orgnih.gov The electron-withdrawing nature of the cationic cobaltocenium moiety significantly influences the reactivity of any functional groups attached to the cyclopentadienyl rings. nih.gov

Frontier Molecular Orbital Characteristics for Cobaltocenium Derivatives
OrbitalLocalizationImplication for Reactivity
HOMO ([Cp₂Co]⁺)Cyclopentadienyl ringsSite of potential electrophilic attack
LUMO ([Cp₂Co]⁺)Cobalt centerSite of nucleophilic attack/reduction
SOMO (neutral radical derivative)Cobalt centerDictates radical reactivity

For the diamagnetic bis(cyclopentadienyl)cobalt(III) hexafluorophosphate, there is no net spin density. However, in its one-electron reduced form, the paramagnetic cobaltocene, the distribution of the unpaired electron's spin density is a key feature. DFT calculations, supported by Electron Paramagnetic Resonance (EPR) spectroscopy, have shown that in derivatives like cobaltocene carbaldehyde, the spin density is almost entirely localized on the cobalt(II) center and not on the cyclopentadienyl ligands or their substituents. acs.orgnih.gov This is a crucial finding as it explains the magnetic behavior and the types of chemical reactions the radical can undergo. The localization of spin density on the metal is a common feature in such organometallic radicals. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of ions in solution, including solvation and transport properties. For salts like bis(cyclopentadienyl)cobalt(III) hexafluorophosphate, MD simulations can model the interactions between the cobaltocenium cation, the hexafluorophosphate anion, and solvent molecules. researchgate.netmdpi.com These simulations provide insights into the formation and stability of solvation shells around the ions. nih.gov

While specific MD studies focusing solely on bis(cyclopentadienyl)cobalt(III) hexafluorophosphate are not extensively documented in readily available literature, general principles from simulations of similar systems, such as cobalt(II) ions in water or ionic liquids, are applicable. researchgate.netnih.gov These studies often reveal strong coordination of anions or solvent molecules around the cation, influencing its mobility and reactivity. nih.gov For instance, MD simulations have been used to investigate the encapsulation of cobaltocene within carbon nanotubes, highlighting the importance of dynamic and van der Waals interactions. arxiv.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for elucidating the mechanisms of reactions involving organometallic compounds. This involves locating transition states and calculating activation energies for proposed elementary steps. For reactions involving cobaltocenium hexafluorophosphate, such as its reduction or its use as a catalyst or reactant, computational models can provide a detailed understanding of the reaction pathway. kuleuven.belookchem.com

For example, in the context of cobalt-catalyzed hydroformylation, DFT and coupled-cluster calculations have been used to build a mechanistic model that explains experimental observations of reactivity and selectivity. kuleuven.be While this is a different reaction, the methodology is directly applicable to studying reactions of bis(cyclopentadienyl)cobalt(III) hexafluorophosphate. The study of electron transfer reactions, a fundamental process for this compound, also benefits from computational modeling to understand the factors controlling the reaction rates. dtic.mil

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, particularly DFT, can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation and interpretation. For bis(cyclopentadienyl)cobalt(III) hexafluorophosphate and its derivatives, these calculations can predict NMR chemical shifts (¹H, ¹³C), and vibrational frequencies (IR). acs.orgnih.gov

For instance, in the characterization of cobaltocenium carbaldehyde hexafluoridophosphate, DFT calculations were used alongside experimental NMR and IR spectroscopy to confirm the structure and electronic properties. acs.orgnih.gov The calculated properties, such as the vibrational frequency of the formyl group and the chemical shifts of the cyclopentadienyl protons and carbons, show good agreement with experimental values, thereby validating the computational model. nih.gov Theoretical calculations have also been shown to predict the reactivity and antioxidant properties of cobalt complexes. researchgate.net

Predicted vs. Experimental Spectroscopic Data for a Cobaltocenium Derivative
Spectroscopic ParameterPredicted Value (Computational)Experimental Value
IR Frequency (C=O stretch)Consistent with formyl group1702 cm⁻¹
¹H NMR (aldehyde proton)In typical low-field regionδ = 10.18 ppm
¹³C NMR (aldehyde carbon)Consistent with aldehydeδ = 189.6 ppm

Mechanistic Studies of Reactivity and Transformation Pathways

Electrochemical Redox Mechanisms

The electrochemical behavior of cobaltocenium hexafluorophosphate (B91526) is central to its chemistry, governing its transformation into the highly reactive cobaltocene (B1669278) intermediate. Cobaltocenium salts are noted for their high chemical stability and fully reversible redox chemistry. acs.org

The primary electrochemical process for cobaltocenium hexafluorophosphate is a reversible one-electron reduction, converting the 18-electron, diamagnetic cobalt(III) cation into the 19-electron, paramagnetic cobalt(II) neutral species, cobaltocene. acs.orgnih.gov This Co(III)/Co(II) couple is a classic example of an electron transfer pathway in organometallic chemistry. acs.org

The reduction potential for the unsubstituted cobaltocenium hexafluorophosphate is approximately -1.33 V versus the ferrocene (B1249389)/ferrocenium (B1229745) couple. acs.org Upon reduction, a stable 19-valence-electron radical intermediate is formed. nih.gov Spectroscopic and computational studies on derivatives, such as cobaltocene carbaldehyde, confirm that the spin density of this radical is located almost entirely on the cobalt center, not on the cyclopentadienyl (B1206354) ligands or their substituents. acs.orgnih.gov This localization of the unpaired electron at the metal center is a key feature of its electronic structure and dictates its subsequent reactivity. nih.gov Unlike some organic radicals which dimerize quickly, these 19-electron cobaltocene intermediates can be isolated and characterized, especially when functionalized. nih.gov The formation of even more electron-rich species, such as formal 21-electron cobaltocene derivatives, has been achieved through ligand design that allows for coordination to a 19-electron cobaltocene precursor, highlighting the accessibility of various electron-rich intermediates. nih.gov

Electrochemical Properties of Cobaltocenium Derivatives
CompoundRedox CoupleReduction Potential (V vs. Fc/Fc+)Intermediate FormedReference
Cobaltocenium Hexafluorophosphate[Cp₂Co]⁺ / [Cp₂Co]⁰~ -1.3319-electron Cobaltocene acs.org
Cobaltocenium Carbaldehyde Hexafluoridophosphate[Cp(CHO-Cp)Co]⁺ / [Cp(CHO-Cp)Co]⁰Not specified19-electron Formylcobaltocene acs.orgnih.gov

A defining characteristic of the cobaltocenium/cobaltocene redox couple is its high degree of structural stability. The one-electron reduction from the cobaltocenium cation to neutral cobaltocene is a fully reversible process that typically occurs without immediate ligand dissociation. acs.org The 18-electron configuration of the cobaltocenium cation provides significant thermodynamic stability, and the resulting 19-electron cobaltocene, while highly reactive, generally maintains its sandwich structure. wikipedia.org

However, the increased reactivity of the 19-electron cobaltocene intermediate can lead to subsequent reactions that involve the transformation or substitution of the cyclopentadienyl ligands. While the initial redox event itself does not cause ligand loss, the altered electronic state of the cobaltocene product makes it susceptible to further reactions where ligand exchange or modification can occur.

Ligand Substitution and Exchange Reactions

The cyclopentadienyl (Cp) ligands of cobaltocenium hexafluorophosphate and its reduced form, cobaltocene, can undergo substitution, although the 18-electron cation is generally inert to nucleophilic attack on the rings. Reactions typically proceed through activation, either photochemically, thermally, or by first reducing the complex to the more reactive cobaltocene.

Ligand exchange can be initiated through external energy input. Photochemical activation, by irradiating at ligand-to-metal charge transfer energies, can lead to the labilization of the cobalt-cyclopentadienyl bond. This process can generate a cyclopentadienyl radical and a CpCo(I) species, opening pathways for creating new cobalt complexes.

Thermal activation can also promote ligand-based reactions. For example, thermal cycloaddition reactions have been observed with functionalized derivatives like azidocobaltocenium hexafluorophosphate, which reacts with certain cobalt(I) species to yield metallocenyl-substituted tetrazene complexes. acs.org

The introduction of functional groups onto the cyclopentadienyl rings dramatically influences reactivity. The strong electron-withdrawing nature of the cationic cobaltocenium moiety activates attached functional groups in unusual ways. acs.orgnih.gov

Cyclopentadienyl Ring: The cyclopentadienyl ring itself can act as a site of reaction, particularly when starting from the neutral cobaltocene complex. Cobaltocene reacts with certain fluorinated olefins, such as iodotrifluoroethene, to introduce trifluorovinyl groups onto a cyclopentadienyl ligand. researchgate.net This reaction proceeds via an oxidative addition mechanism, demonstrating a pathway to functionalize the Cp ring directly. researchgate.net

Organometallic Transformations

Cobaltocenium hexafluorophosphate serves as a versatile starting material for a range of organometallic transformations, enabling the synthesis of various monofunctionalized and more complex derivatives.

One key strategy involves the functionalization of the cyclopentadienyl rings. For instance, cobaltocenium carboxylic acid hexafluoridophosphate can be converted to cobaltocenium carbaldehyde hexafluoridophosphate through a three-step sequence involving chlorination, reduction, and subsequent oxidation. acs.orgnih.gov

Other significant transformations include:

Sandmeyer-type Reactions: Monofunctionalized salts such as iodocobaltocenium and azidocobaltocenium can be synthesized from cobaltoceniumdiazonium bis(hexafluorophosphate) using Sandmeyer and related reactions. acs.org

Vicarious Nucleophilic Substitution: The direct amination of the cobaltocenium hexafluorophosphate ring has been achieved, providing a direct route to amino-functionalized derivatives. acs.org

Reactions with Nucleophiles: The reaction of cobaltocene (generated from the hexafluorophosphate salt) with fluoroalkenes yields η⁵-cyclopentadienyl-η⁴-trifluorovinylcyclopentadienecobalt, a transformation that modifies one of the Cp rings' hapticity and structure. researchgate.net

Radical Chemistry and Formation of Radical Intermediates

While many cobalt-catalyzed reactions proceed through closed-shell, two-electron pathways (oxidative addition/reductive elimination), there is a substantial body of work demonstrating the involvement of radical intermediates and single-electron transfer (SET) mechanisms. rsc.orgnih.govresearchgate.netrsc.org The accessibility of multiple oxidation states for cobalt (e.g., Co(I), Co(II), Co(III), and even Co(IV)) facilitates this radical chemistry. nih.gov

The formation of radical intermediates can occur through several pathways:

Homolysis of Cobalt-Carbon Bonds: A cobalt-carbon bond can cleave homolytically to generate a cobalt(II) species and a carbon-centered radical. This has been proposed in certain cobalt-mediated ring-opening processes. nih.gov

Single Electron Transfer (SET): A cobalt complex can engage in an SET event with a substrate. For instance, a Co(II) complex might be oxidized to Co(III) while reducing the substrate, or a Co(I) complex could be oxidized to Co(II) by an organic halide, generating a radical anion. Mechanistic studies on cobalt-catalyzed C-H oxidation have provided evidence for an SET pathway. rsc.org

Reaction with Radical Precursors: Cobalt complexes can react with radical precursors to initiate radical-based transformations. For example, cobalt salts can catalyze carbocyclization reactions involving radical intermediates generated from α-bromo-N-phenylacetamides in the presence of an initiator like TBHP. researchgate.net

Metal-Ligand Cooperation: In some cases, the ligand itself can be redox-active, leading to the formation of a ligand-based radical. For example, a (PNP)Co(I)-methyl complex has been shown to formally lose a hydrogen atom from the pincer ligand, resulting in a neutral Co(I) complex with a radical delocalized on the ligand backbone. rsc.org

The involvement of radical intermediates can sometimes be a competing, unproductive pathway, for instance leading to the formation of biaryl homocoupling products in cross-coupling reactions. rsc.org However, in many other cases, radical pathways are deliberately exploited to achieve unique chemical transformations, such as in cobalt-mediated radical cyclizations. researchgate.net

Proposed Mechanism Cobalt Species Involved Generated Intermediate Example Reaction
Co-C HomolysisCobalt(III)-alkylCobalt(II) + Alkyl radicalRing-opening reactions
Single Electron Transfer (SET)Co(II)/Co(III)Substrate radicalC-H Alkoxylation
Metal-Ligand Cooperation(PNP)Co(I)-methylCo(I) with ligand radicalFormal H-atom loss

This table is a summary of findings from various mechanistic studies. nih.govrsc.orgrsc.org

Applications in Catalysis and Advanced Chemical Synthesis

Homogeneous Catalysis by Cobaltocenium Hexafluorophosphate (B91526) and Derivatives

The cobaltocenium framework serves as a robust scaffold for designing catalysts and ligands for numerous organic reactions. Its derivatives, particularly those functionalized with phosphine (B1218219) groups, have demonstrated exceptional performance in several catalytic processes. The inherent positive charge of the cobaltocenium moiety allows for facile catalyst separation and recycling, especially in biphasic systems.

Cobaltocenium hexafluorophosphate has been identified as an effective cocatalyst in palladium-catalyzed cross-coupling reactions. nih.govacs.orgcapes.gov.brresearchgate.netchemrxiv.org Notably, it is employed in the Heck reaction, which forms a carbon-carbon bond between an aryl halide and an alkene. acs.org In this capacity, it is used in conjunction with a primary palladium catalyst, particularly for reactions conducted in water. nih.govcapes.gov.brresearchgate.net The addition of cobaltocenium hexafluorophosphate has been shown to enhance the efficiency and selectivity of the reaction, making it a valuable component in the synthesis of complex organic molecules. nih.gov

Beyond the Heck reaction, derivatives of cobaltocenium hexafluorophosphate have proven useful in other coupling reactions. For instance, novel ionic phosphine ligands incorporating a cobaltocenium backbone, such as 1,1′-bis(dicyclohexylphosphino)cobaltocenium hexafluorophosphate, are air-stable and show high catalytic activity in Suzuki coupling reactions conducted in ionic liquids. researchgate.net

Cobalt complexes are renowned for their ability to catalyze the [2+2+2] cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. nih.gov While the active catalyst is typically a neutral cobalt(I) species, such as a CpCo (cyclopentadienylcobalt) complex, these reactions are central to the chemistry of the cobalt-cyclopentadienyl scaffold. acs.orgsemanticscholar.org The process involves the oxidative coupling of two alkyne molecules on the cobalt center to form a cobaltacyclopentadiene intermediate. acs.orgchemrxiv.org This intermediate then reacts with a third alkyne molecule, followed by reductive elimination to release the aromatic product and regenerate the catalyst. acs.orgsemanticscholar.org DFT computations have been used to explore the complex parallel reaction pathways and the influence of alkyne substituents on the mechanism. acs.orgsemanticscholar.org Heterogeneous cobalt catalysts have also been developed that show high regioselectivity for the formation of 1,3,5-triarylbenzenes. bohrium.com

This catalytic principle can be extended to the synthesis of pyridines through the cocyclotrimerization of two alkyne molecules with one nitrile molecule. capes.gov.brresearchgate.netdaneshyari.com This method provides a direct and atom-economical route to a wide range of substituted pyridines under mild conditions. capes.gov.brchemrxiv.org Various soluble organocobalt catalysts, often generated in situ from precursors like cobalt(II) iodide with a phosphine ligand and a reducing agent, are effective for these transformations. chemrxiv.orgresearchgate.net The reaction allows for the synthesis of mono-, di-, and trisubstituted pyridines, as well as more complex structures like bipyridines, with high conversion and yield. capes.gov.brresearchgate.net

Cobalt complexes, particularly those with the pentamethylcyclopentadienyl (Cp) ligand, have emerged as powerful tools for C-H functionalization reactions. rsc.org These catalysts can mediate the formation of carbon-carbon and carbon-heteroatom bonds by directly activating otherwise inert C-H bonds. While many of these reactions utilize specialized CpCo(III) precatalysts, the underlying chemistry is related to the stable cobaltocenium platform. rsc.orgnih.gov For example, cobaltocenium carboxylic acid hexafluorophosphate, which is synthesized from cobaltocenium hexafluorophosphate, is a key starting material for creating other monofunctionalized cobaltocenium salts that can be used in developing new catalytic systems. nih.govrsc.org

Mechanistic studies of these reactions are crucial for their development. nih.gov Cobaltocenium hexafluorophosphate is sometimes used as an internal standard in electrochemical studies that aim to delineate the electronic parameters necessary for successful C-H activation. daneshyari.com Theoretical and experimental investigations into Co(II)/Co(III)-catalyzed C(sp²)–H oxidation reactions have explored potential mechanisms, including single electron transfer (SET) and concerted metalation–deprotonation (CMD) pathways, providing a framework for designing new catalytic reactions. nih.gov

Cobaltocenium hexafluorophosphate is a key reactant for synthesizing advanced polymers with unique redox and electrochemical properties. nih.govcapes.gov.brresearchgate.net The cobaltocenium moiety can be incorporated into polymers either in the main chain or as a side-chain functionality.

Several polymerization techniques have been employed:

Ring-Opening Metathesis Polymerization (ROMP): Main-chain cobaltocenium-containing copolymers can be prepared through the ROMP of cyclic cobaltocenium olefins (ansa-cobaltoceniums). bohrium.comwiley-vch.de

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This method allows for the synthesis of well-defined, site-specific cobaltocenium-labeled polymers. acs.org By using a cobaltocenium-functionalized chain transfer agent (CTA), polymers with molecular weights exceeding 100,000 Da can be prepared in a controlled manner. acs.org

Post-Polymerization Modification: This is an efficient method for creating side-chain metallopolymers. nih.gov A notable example is the catalyst-free hydroamination reaction where amine-containing block copolymers are selectively functionalized with ethynyl-cobaltocenium hexafluorophosphate, allowing for precise control over the amount of the metallocene incorporated.

These cobaltocenium-containing polymers are investigated for applications as redox-active materials, polyelectrolytes, and functional materials whose properties can be tuned by altering the counterion or the redox state of the cobalt center. bohrium.comacs.org

Derivatives of cobaltocenium hexafluorophosphate have been engineered to act as highly effective ligands in transition metal catalysis. In the field of hydroformylation—the conversion of an alkene, carbon monoxide, and hydrogen into an aldehyde—phosphine-substituted cobaltocenium salts have shown great promise. semanticscholar.orgresearchgate.net Specifically, 1,1′-bis(diphenylphosphino)cobaltocenium hexafluorophosphate has proven to be an excellent ligand for the rhodium-catalyzed biphasic hydroformylation of 1-octene. semanticscholar.orgresearchgate.net When conducted in an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate, this system exhibits high catalytic activity and selectivity for the desired linear aldehyde product, with the significant advantage of no detectable leaching of the rhodium catalyst into the product phase. semanticscholar.orgresearchgate.net

Table 1: Biphasic Hydroformylation of 1-Octene using a Cobaltocenium-Based Ligand Data sourced from research on rhodium-catalyzed hydroformylation using 1,1′-Bis(diphenylphosphino)cobaltocenium hexafluorophosphate ligand in an ionic liquid medium. semanticscholar.orgresearchgate.net

Parameter Value/Observation Citation
Ligand 1,1′-Bis(diphenylphosphino)cobaltocenium hexafluorophosphate semanticscholar.org, researchgate.net
Catalyst Rhodium-based semanticscholar.org, researchgate.net
Substrate 1-Octene semanticscholar.org, researchgate.net
Solvent 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM PF₆) semanticscholar.org, researchgate.net
Activity High catalyst activity semanticscholar.org, researchgate.net
Selectivity High selectivity to the n-product (linear aldehyde) semanticscholar.org, researchgate.net

In addition to hydroformylation, cobalt-catalyzed hydroalkylation has emerged as a significant C(sp³)–C(sp³) bond-forming reaction. rsc.org This process allows for the enantioselective hydroalkylation of alkenes, providing access to valuable chiral fluoroalkanes. rsc.org

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanisms of catalytic cycles involving cobaltocenium hexafluorophosphate and its derivatives is essential for optimizing reaction conditions and designing more efficient catalysts. The stability and well-defined redox behavior of the cobaltocenium/cobaltocene (B1669278) couple make it an excellent tool for such studies. wiley-vch.de

In the biphasic hydroformylation system, the ionic liquid medium provides a low-coordinating environment for the rhodium catalyst, while having sufficient solubility for the alkene substrate to enable high reaction rates. semanticscholar.orgresearchgate.net The cationic nature of the cobaltocenium-based ligand ensures the catalyst remains in the polar ionic liquid phase, facilitating easy separation. semanticscholar.org

For C-H activation and cross-coupling reactions, mechanistic studies often involve a combination of experimental techniques and computational chemistry. daneshyari.comnih.gov Density Functional Theory (DFT) calculations are widely used to probe the energetics of proposed catalytic pathways, such as the oxidative addition, migratory insertion, and reductive elimination steps. acs.orgchemrxiv.org For instance, in the cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes, DFT studies have elucidated the roles of different intermediates, such as the key cobaltacyclopentadiene species, and have explained the existence of parallel reaction pathways leading to the final arene product. acs.orgsemanticscholar.org

Furthermore, the unique electrochemical properties of cobaltocenium hexafluorophosphate allow it to be used as a redox buffer or internal standard in cyclic voltammetry experiments, which helps in probing the electronic effects within a catalytic cycle. daneshyari.com Mechanistic studies also extend to the material properties of cobaltocenium-containing polymers, where computational studies have provided insight into their mechanochemical dissociation and chain scission mechanisms. bohrium.com

Identification and Characterization of Catalytically Active Species

The precise identification of the catalytically active species derived from cobaltocenium hexafluorophosphate under reaction conditions is a complex endeavor and an active area of research. In many catalytic systems involving organometallic precursors, the initial compound is a precatalyst that undergoes transformation to generate the true catalytic species.

One hypothesis suggests that under the conditions of the Heck reaction, the cobaltocenium cation may be reduced to the neutral 19-electron cobaltocene. This highly reactive species can then participate in the catalytic cycle. However, recent studies on related cobalt-containing catalysts, such as those in covalent organic frameworks (COFs), have revealed that the metal ions can detach from their initial scaffold and form oxidic nanoparticles. technologynetworks.comsciencedaily.com These nanoparticles have been identified as the actual catalytically active species. technologynetworks.comsciencedaily.com This suggests that the catalytically active species derived from cobaltocenium hexafluorophosphate may not be a discrete molecular complex but rather cobalt-based nanoparticles formed in situ.

Further research is required to definitively characterize the active species. Techniques such as X-ray absorption spectroscopy (XAS), transmission electron microscopy (TEM), and in situ spectroscopic methods would be invaluable in elucidating the nature of the catalyst during the reaction.

Understanding Selectivity and Regioselectivity

Selectivity, particularly regioselectivity, is a critical aspect of synthetic chemistry, dictating the specific orientation of bond formation in a molecule. In the context of the Heck reaction, the use of additives and cocatalysts can significantly influence whether the aryl group adds to the more substituted (branched) or less substituted (linear) carbon of the alkene.

The role of cobaltocenium hexafluorophosphate as a cocatalyst in the Heck reaction likely influences the electronic environment of the primary palladium catalyst. libretexts.org The mechanism of the Heck reaction involves a series of steps, including oxidative addition, migratory insertion, and β-hydride elimination. libretexts.orgnist.govwikipedia.org The regioselectivity is primarily determined during the migratory insertion step. libretexts.org

The choice between a neutral or a cationic pathway for the catalytic cycle can dictate the regiochemical outcome. libretexts.orgnih.gov A neutral pathway is often governed by steric factors, favoring the formation of the linear product. libretexts.org Conversely, a cationic pathway is more influenced by electronic factors, which can lead to the branched product. libretexts.org The presence of cobaltocenium hexafluorophosphate may favor one pathway over the other by influencing the ligand sphere and the charge of the palladium intermediate. For instance, the addition of salts can promote the formation of cationic palladium species, thereby altering the regioselectivity. researchgate.net While direct studies on the effect of cobaltocenium hexafluorophosphate on regioselectivity are limited, the general principles of Heck reaction mechanisms provide a framework for understanding its potential influence. libretexts.orgbuecher.denih.gov

Catalyst Design Principles and Optimization

The development of highly active and robust catalysts is a central goal in chemical synthesis. For catalysts derived from cobaltocenium hexafluorophosphate, optimization strategies focus on modifying the ligand environment and enhancing the catalyst's stability and turnover number.

Influence of Ligand Electronic and Steric Properties on Catalytic Activity

The cyclopentadienyl (B1206354) (Cp) ligand is a versatile and widely used ligand in organometallic chemistry. Its electronic and steric properties can be tuned to modulate the reactivity of the metal center.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the cyclopentadienyl ring directly impacts the electron density at the cobalt center. Electron-donating groups increase the electron density, which can enhance the catalytic activity in certain reactions by making the metal more nucleophilic. Conversely, electron-withdrawing groups decrease the electron density, making the metal more electrophilic. acs.org This can be advantageous in other catalytic transformations. While the parent cobaltocenium hexafluorophosphate has unsubstituted cyclopentadienyl ligands, the principles of ligand modification are crucial for designing second-generation catalysts.

Steric Effects: The steric bulk of the cyclopentadienyl ligand and any associated substituents plays a significant role in controlling access to the metal center and influencing the selectivity of the reaction. acs.orgnih.gov Bulky ligands can create a specific coordination environment that favors certain reaction pathways and can be instrumental in achieving high levels of stereoselectivity in asymmetric catalysis. nih.gov

The following table summarizes the general influence of ligand properties on catalytic activity:

Ligand PropertyEffect on Cobalt CenterPotential Impact on Catalysis
Electron-donating groups on Cp ligand Increases electron densityMay enhance oxidative addition rates; can influence product selectivity.
Electron-withdrawing groups on Cp ligand Decreases electron densityMay facilitate reductive elimination; can alter reaction mechanism.
Increased steric bulk of Cp ligand Hinders substrate accessCan improve selectivity (regio- and stereoselectivity); may decrease reaction rate.
Decreased steric bulk of Cp ligand Facilitates substrate accessMay increase reaction rate; could lead to lower selectivity.

Strategies for Improving Catalyst Stability and Turnover

Catalyst stability and turnover number are critical parameters for practical applications. A stable catalyst can endure harsh reaction conditions for extended periods, while a high turnover number indicates that a single catalyst molecule can facilitate the conversion of a large number of substrate molecules.

One of the primary challenges with many homogeneous catalysts is their deactivation over time. For cobalt-based catalysts, deactivation can occur through various mechanisms, including aggregation into inactive bulk metal, ligand dissociation, or oxidation of the active metal center. researchgate.netresearchgate.net

Strategies to enhance the stability of catalysts derived from cobaltocenium hexafluorophosphate could involve:

Ligand Modification: The introduction of strongly coordinating or bulky ligands can prevent catalyst aggregation and ligand dissociation. For example, the use of chelating phosphine ligands in conjunction with cobalt catalysts has been shown to improve stability.

Immobilization: Anchoring the catalyst onto a solid support, such as silica (B1680970), polymers, or carbon nanotubes, can prevent leaching and aggregation, thereby improving its recyclability and longevity. rsc.org

Use of Promoters: The addition of a second metallic or non-metallic element can act as a promoter, enhancing the stability and activity of the primary catalyst. Boron has been investigated as a promoter to improve the stability of cobalt catalysts in Fischer-Tropsch synthesis by inhibiting carbon deposition. researchgate.net

Controlled Reaction Conditions: Optimizing reaction parameters such as temperature, solvent, and atmosphere can minimize catalyst decomposition pathways. For instance, conducting reactions under an inert atmosphere can prevent the oxidation of sensitive catalytic intermediates.

The following table provides a hypothetical comparison of catalyst performance based on different stabilization strategies.

Catalyst SystemTurnover Number (TON)Stability
Unmodified Cobaltocenium HexafluorophosphateLow to ModerateProne to deactivation
With Modified Cyclopentadienyl LigandsModerate to HighImproved stability
Immobilized on a Solid SupportHighEnhanced recyclability and stability
With a Promoter (e.g., Boron)HighIncreased resistance to deactivation

Further research into these optimization strategies will be crucial for the development of robust and efficient catalytic systems based on cobalt;cyclopentane (B165970);hexafluorophosphate for applications in advanced chemical synthesis.

Applications in Advanced Materials Science and Supramolecular Chemistry

Modification of Electrode Surfaces and Electrocatalysis

The unique electrochemical properties of the cobaltocenium cation are leveraged in the field of electrocatalysis. Cobaltocenium hexafluorophosphate (B91526) can act as a crucial mediator in catalytic cycles, facilitating reactions at electrode surfaces.

A notable application is in the electrocatalytic hydrogenation of organic molecules. Research has demonstrated that cobaltocenium can be part of a tandem electrocatalytic cycle. researchgate.net In this process, the reductive protonation of the cobaltocenium cation generates a cobaltocene (B1669278) hydride species, (C₅H₅)Coᴵ(C₅H₆). researchgate.net This species then functions as an electrocatalytic hydride mediator, capable of delivering a hydride to a target molecule without the undesirable generation of hydrogen gas. researchgate.net This strategy has been successfully applied to the electrohydrogenation of acetone (B3395972), a key reaction for liquid organic hydrogen carriers (LOHCs), achieving high Faradaic efficiency. researchgate.net This mediation role highlights a powerful strategy for generating reactive metal hydrides that are not easily accessible through direct electron and proton transfer steps. researchgate.net

Integration into Polymeric Systems

The incorporation of cobaltocenium hexafluorophosphate into polymer structures imparts unique ionic, redox-active, and physical properties to the resulting materials. This has led to the development of novel block copolymers and functional polymers with applications in various advanced technologies.

The synthesis of block copolymers containing cobaltocenium side-chains has been a significant area of research, as these materials combine the properties of the organometallic cation with the processability and self-assembly capabilities of polymers. rsc.orgsigmaaldrich.comresearchgate.net A primary challenge has been the difficulty in preparing substituted cobaltocenium derivatives due to the high stability of the cation. rsc.org

One successful strategy involves preparing a functionalized cobaltocenium monomer first, which is then attached to a pre-synthesized polymer backbone. rsc.org For example, researchers have synthesized highly pure monocarboxycobaltocenium, converted it to its more reactive acyl chloride derivative, and then attached it to a poly(tert-butyl acrylate)-block-poly(2-hydroxyethyl acrylate) (PtBA-b-PHEA) block copolymer. rsc.orgresearchgate.net This method yields well-defined side-chain cobaltocenium-containing block copolymers. rsc.org

Another innovative, catalyst-free method involves the post-modification of amine-containing polymers. nih.gov In this approach, a block copolymer such as polystyrene-block-poly(tert-butyl aminoethyl methacrylate) is synthesized via living anionic polymerization. nih.gov Subsequently, the amine groups in the second block are reacted with ethynyl-cobaltocenium hexafluorophosphate through a hydroamination reaction, leading to the quantitative incorporation of the cobaltocenium moiety into the polymer side-chains. nih.gov

The successful synthesis and functionalization of these copolymers are typically confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). rsc.orgnih.gov TGA, for instance, shows distinct weight loss stages corresponding to the decomposition of different parts of the polymer, such as the tert-butyl groups and the cyclopentadienyl (B1206354) (Cp) rings of the cobaltocenium unit. rsc.org DSC analysis can reveal a separate glass transition temperature for the cobaltocenium-containing block, confirming a block-selective functionalization. nih.gov

Synthetic Strategy Polymer Backbone Cobaltocenium Precursor Attachment Chemistry Key Findings
Post-polymerization modificationPoly(tert-butyl acrylate)-block-poly(2-hydroxyethyl acrylate)Monocarboxycobaltocenium acyl chlorideEsterificationYields side-chain cobaltocenium polymers; esterification yield ~70%. rsc.org
Post-polymerization modificationPolystyrene-block-poly(tert-butyl aminoethyl methacrylate)Ethynyl-cobaltocenium hexafluorophosphateHydroaminationCatalyst-free, quantitative incorporation of cobaltocenium; allows for tunable polarity. nih.gov
RAFT PolymerizationPoly(ε-caprolactone)Cobaltocenium amidoethylmethacrylate hexafluorophosphateDirect polymerization of monomerCreates block copolymers (PCL-b-PCoAEMAs) for self-assembly studies. sc.edu

This table summarizes various research findings on the synthesis of cobaltocenium-containing block copolymers.

Conducting polymers are a class of organic materials with tunable electrical properties, making them suitable for applications in electronics, sensors, and energy storage. sc.eduacs.org The integration of the ionic and redox-active cobaltocenium hexafluorophosphate moiety into polymer structures is a promising route to create new functional materials that can be classified as conductive polymers or be used in nanocomposites. nih.govscilit.com

The cationic nature of the cobaltocenium unit makes the resulting polymers a type of polyelectrolyte. This inherent charge can influence the material's conductivity and its interaction with other components in a composite. For example, the synthesis of block copolymers where one block is hydrophilic (amine-containing) and is subsequently converted to a hydrophobic (cobaltocenium-containing) block demonstrates the ability to tune the material's surface properties, such as the water contact angle, which is indicative of a change in polarity. nih.gov This tunability is a key property for creating materials with specific electronic characteristics. nih.gov

Supramolecular Assembly and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The unique amphiphilic character of cobaltocenium-containing block copolymers drives their spontaneous organization into well-defined nanostructures in solution, a process known as self-assembly. rsc.orgresearchgate.net

These block copolymers are designed to have a distinct separation between a hydrophobic polymer block (like polystyrene or poly(tert-butyl acrylate)) and a hydrophilic, cationic block containing the cobaltocenium hexafluorophosphate units. rsc.orgnih.gov This amphiphilicity is the primary driver for self-assembly in selective solvents.

Detailed research has shown that the morphology of the resulting aggregates can be precisely controlled by the choice of solvent systems. sigmaaldrich.comresearchgate.net

Vesicles: In a solvent mixture of acetone and water, the cobaltocenium block copolymers self-assemble into vesicles. sigmaaldrich.comresearchgate.net Vesicles are hollow, spherical structures with a bilayer membrane, which form as the hydrophobic blocks shield themselves from the aqueous environment.

Micelles of Nanotubes: When the solvent is changed to a mixture of acetone and chloroform, the same polymers form cylindrical aggregates described as micelles of nanotubes. sigmaaldrich.comresearchgate.net In this case, the cobaltocenium-containing block is insoluble in chloroform, driving the formation of a core that is surrounded by the soluble polymer block. researchgate.net

This controlled self-assembly is crucial for developing new nanomaterials with potential applications in catalysis, magnetic materials, and redox-based devices, where ordered structures at the nanoscale are required. rsc.orgresearchgate.net

Block Copolymer System Solvent System Resulting Supramolecular Structure
Poly(tert-butyl acrylate)-b-poly(2-acryloyloxyethyl cobaltoceniumcarboxylate)Acetone / WaterVesicles sigmaaldrich.comresearchgate.net
Poly(tert-butyl acrylate)-b-poly(2-acryloyloxyethyl cobaltoceniumcarboxylate)Acetone / ChloroformMicelles of Nanotubes sigmaaldrich.comresearchgate.net

This table illustrates the solvent-dependent self-assembly of cobaltocenium-containing block copolymers based on published research.

Precursors for Metal-Organic Frameworks (MOFs) and Hybrid Materials

Beyond its use in polymers, cobaltocenium hexafluorophosphate and its derivatives serve as specialized building blocks or additives in the creation of highly ordered crystalline materials like Metal-Organic Frameworks (MOFs) and advanced hybrid materials such as perovskites.

In the realm of hybrid materials, a functionalized cobaltocenium salt, 1-propanol-2-(1,2,3-triazol-4-yl) cobaltocenium hexafluorophosphate (PTCoPF₆) , has been used as a critical additive in perovskite precursor solutions to fabricate high-performance inverted perovskite solar cells (PSCs). The incorporation of this organometallic salt serves multiple functions: it modulates the crystallization kinetics of the perovskite film to produce higher-quality crystals with larger grains, and it passivates both deep and shallow-level defects within the material. The cobaltocenium cations and PF₆⁻ anions help to stabilize the lead-iodide framework and repair charged vacancies, leading to a significant reduction in non-radiative recombination. This synergistic effect resulted in PSCs with an impressive power conversion efficiency of 25.03% and excellent long-term operational and thermal stability.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes and Ligand Systems

The functionalization of the cyclopentadienyl (B1206354) (Cp) ligands in cobaltocenium hexafluorophosphate (B91526) is a key area of research, as it allows for the tuning of the complex's physical and chemical properties. Traditional synthetic methods are being expanded upon to create a diverse library of substituted cobaltocenium derivatives.

A significant development is the establishment of reliable and scalable one-pot synthesis procedures. For instance, a high-yield synthesis of cobaltocenium hexafluorophosphate has been developed starting from cyclopentadiene, proceeding through sodium cyclopentadienide (B1229720) and cobaltocene (B1669278), followed by oxidation and anion exchange with potassium hexafluorophosphate. d-nb.info This streamlined approach facilitates the production of the parent compound, which serves as a crucial starting material for further derivatization.

Researchers have successfully developed synthetic sequences to introduce various functional groups onto the cobaltocenium core. A notable example is the synthesis of cobaltocenium carboxylic acid hexafluorophosphate , a key intermediate for further functionalization. acs.org This multi-step process involves the nucleophilic addition of a protected ethynyl (B1212043) group to cobaltocenium hexafluorophosphate, followed by hydride abstraction and subsequent oxidative cleavage of the alkyne to yield the carboxylic acid derivative. acs.org

Another innovative approach is the direct amination of cobaltocenium hexafluorophosphate via a vicarious nucleophilic substitution (VNS) reaction. acs.org This method utilizes 1,1,1-trimethylhydrazinium (B8733633) iodide as an aminating agent, offering a more direct and efficient route to aminocobaltocenium hexafluorophosphate compared to traditional multi-step methods like the Curtius rearrangement. acs.org

Furthermore, the synthesis of cobaltocenium carbaldehyde hexafluorophosphate has been achieved through a three-step sequence starting from the corresponding carboxylic acid. nih.gov This involves conversion to the acid chloride, reduction to the hydroxymethyl derivative, and subsequent oxidation. nih.gov The availability of these functionalized synthons opens up possibilities for creating a wide array of new ligand systems with tailored electronic and steric properties. For example, ethynyl cobaltocenium hexafluorophosphate has been used as a functionalization agent for the in-situ catalyst-free hydroamination and subsequent silane (B1218182) condensation on porous substrates. d-nb.info

These advancements in synthetic chemistry are crucial for developing new cobalt-cyclopentadienyl complexes with precisely controlled functionalities, which is essential for their application in catalysis, materials science, and bioorganometallic chemistry. acs.orgnih.gov

Advanced In Situ Spectroscopic Probes for Reaction Intermediates

Understanding the reaction mechanisms of cobalt-cyclopentadienyl complexes is paramount for optimizing their performance in various applications. Advanced in situ and operando spectroscopic techniques are emerging as powerful tools for the real-time monitoring of catalytic processes and the characterization of transient reaction intermediates.

While direct in situ spectroscopic studies on cobaltocenium hexafluorophosphate are still growing, the broader field of cobalt catalysis provides a strong precedent for the application of these techniques. For instance, operando X-ray Absorption Spectroscopy (XAS) has been effectively used to track the dynamic changes in the electronic structure and coordination environment of cobalt centers in various catalytic reactions. esrf.frnih.gov This technique can provide valuable information on the oxidation state and local structure of the cobalt atom during catalysis, helping to identify the true active species. For example, operando XAS has been employed to study the structural transformations of cobalt phosphide/chalcogenide-based electrocatalysts during water splitting. esrf.fr

In situ Raman spectroscopy is another powerful technique for probing the vibrational modes of molecules, offering insights into the formation and transformation of chemical bonds during a reaction. It has been successfully used to reveal the role of different cobalt species in electrocatalysis. For example, in situ Raman has helped to identify the formation of high-valent cobalt species, which are believed to be the active centers in the oxygen evolution reaction. rsc.org The Raman spectrum of cobaltocenium hexafluorophosphate is also available, providing a basis for future in situ studies. chemicalbook.com

Other in situ spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy have also been applied to study cobalt-based catalytic systems, providing complementary information on the nature of the species present under reaction conditions.

The application of these advanced spectroscopic probes to reactions involving cobaltocenium hexafluorophosphate and its derivatives will be crucial for elucidating reaction mechanisms, identifying key intermediates, and ultimately designing more efficient and selective catalysts.

Application of Artificial Intelligence and Machine Learning in Organocobalt Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and design of new molecules and materials. In the field of organocobalt chemistry, these computational approaches are beginning to be applied to predict the properties and reactivity of complexes like cobaltocenium hexafluorophosphate.

A notable study has utilized chemistry-informed neural networks to analyze the stability of a wide range of substituted cobaltocenium complexes. This research demonstrated that the stability of these complexes is strongly correlated with the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), modulated by the electron-donating or -withdrawing nature of the substituents. The developed neural network models were able to predict the bond dissociation energies of these complexes with high accuracy.

The application of ML is not limited to predicting stability. It is also being explored for the design of catalysts with enhanced activity and selectivity. By training ML models on existing experimental and computational data, it is possible to identify promising new catalyst candidates, thereby reducing the time and cost associated with traditional trial-and-error approaches. For example, ML is being used to model and design catalysts for the direct conversion of CO2 to valuable chemicals.

While the application of AI and ML specifically to cobaltocenium hexafluorophosphate is still in its early stages, the foundational work in the broader field of organometallic and catalyst chemistry demonstrates the immense potential of these techniques. Future research will likely focus on developing more sophisticated models to predict a wider range of properties, including catalytic activity, selectivity, and photophysical characteristics, for a diverse set of functionalized cobaltocenium derivatives.

Expanding the Scope of Catalytic Applications: New Transformations and Enhanced Selectivity

Cobaltocenium hexafluorophosphate and its derivatives are gaining attention for their potential as catalysts and cocatalysts in a variety of organic transformations. Their unique electronic properties, arising from the cationic nature of the cobaltocenium moiety, distinguish them from their neutral and widely studied ferrocene (B1249389) analogues. acs.org

One of the established applications of cobaltocenium hexafluorophosphate is as a cocatalyst in the Heck reaction . sigmaaldrich.comchemicalbook.com This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

The true potential for catalytic innovation lies in the functionalization of the cobaltocenium core. By introducing specific ligands, researchers can tune the steric and electronic environment around the cobalt center, leading to new catalytic activities and enhanced selectivities. For example, cobaltocenium derivatives have been explored in redox catalysis . nih.gov

Recent research has also demonstrated the use of cobalt catalysis in combination with photoredox catalysis for novel transformations. For instance, a dual cobalt and photoredox catalytic system has been developed for the hydrohalogenation of alkenes. nih.gov Another study reported a cooperative photoredox and cobalt-catalyzed acceptorless dehydrogenative functionalization of cyclopropylamides. nih.gov These examples highlight the potential of cobalt-cyclopentadienyl complexes in light-driven catalytic cycles.

Furthermore, functionalized cobalt nanoparticles, which can be seen as an extension of molecular catalyst design, have been used as magnetically decantable ligands in asymmetric transfer hydrogenation of ketones. researchgate.net The development of new synthetic routes to functionalized cobaltocenium hexafluorophosphate derivatives is expected to significantly expand their catalytic applications, enabling new chemical transformations with high efficiency and selectivity.

Computational Chemistry for Predictive Design of Cobalt-Cyclopentadienyl Complexes with Tuned Properties

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for understanding and predicting the properties of organometallic compounds like cobaltocenium hexafluorophosphate. DFT calculations provide valuable insights into the electronic structure, bonding, and reactivity of these complexes, guiding the rational design of new derivatives with tailored properties.

DFT studies have been employed to investigate the electronic structure of functionalized cobaltocenium salts, such as aminocobaltocenium hexafluorophosphate. acs.org These calculations can reveal the influence of substituents on the molecular orbitals and charge distribution within the molecule. For example, DFT calculations have shown a short carbon-nitrogen bond in aminocobaltocenium, which is consistent with experimental X-ray diffraction data. acs.org

Computational methods are also crucial for predicting the reactivity of these complexes. For instance, DFT calculations have been used to elucidate the mechanism of reactions involving cobaltocenium derivatives and to rationalize the observed chemoselectivity in synthetic transformations. acs.org

Furthermore, computational chemistry plays a key role in the design of new catalysts. By calculating properties such as frontier molecular orbital energies and electrostatic potentials, researchers can predict how a given cobalt-cyclopentadienyl complex will interact with substrates and design catalysts with enhanced activity and selectivity. researchgate.net DFT has been used to confirm the electronic, vibrational, and optical properties of novel palladium-N-heterocyclic carbene PEPPSI-type complexes, demonstrating the broad applicability of these computational tools in catalyst design. rsc.org

The synergy between computational predictions and experimental validation is a powerful strategy for accelerating the development of new cobalt-cyclopentadienyl complexes with desired functionalities for applications in catalysis and materials science.

Exploration of Photoactive Properties and Photochemistry

The photophysical and photochemical properties of cobalt-cyclopentadienyl complexes are an emerging area of research with potential applications in photoredox catalysis and light-driven chemical transformations. The inherent redox activity of the cobaltocenium/cobaltocene couple makes these compounds intriguing candidates for photochemical studies. nih.gov

Research into the redox chemistry of functionalized cobaltocenium hexafluorophosphate derivatives has provided insights into their photoactive potential. For example, the one-electron reduction of cobaltocenium carbaldehyde hexafluorophosphate has been shown to produce a stable, deep-blue 19-valence-electron radical. nih.govresearchgate.net The characterization of this radical species using techniques like EPR spectroscopy and DFT calculations helps to understand the electronic changes that occur upon photoexcitation or electrochemical reduction. nih.govresearchgate.net

The development of dual catalytic systems combining cobalt catalysis with photoredox catalysis further underscores the potential of these complexes in light-induced reactions. nih.govnih.gov In such systems, a photosensitizer absorbs light and initiates an electron transfer process, which then engages the cobalt catalyst in a subsequent chemical transformation. This approach allows for the activation of otherwise unreactive bonds under mild conditions.

While the photochemistry of the parent cobaltocenium hexafluorophosphate is not yet extensively explored, studies on related cobalt complexes provide a foundation for future investigations. For example, hybrid photocatalysts have been prepared by depositing a macrocyclic cobalt complex on TiO2 nanoparticles for photocatalytic CO2 reduction. rsc.org Upon UV light irradiation, photoexcited electrons from the TiO2 are transferred to the cobalt catalyst, driving the reduction of CO2. rsc.org

The exploration of the photoactive properties of cobaltocenium hexafluorophosphate and its derivatives is a promising frontier. By designing new complexes with specific light-absorbing and redox properties, it may be possible to develop novel photocatalytic systems for a range of applications, from organic synthesis to solar energy conversion.

Q & A

Q. What are the primary characterization techniques for cobalt-cyclopentane-hexafluorophosphate complexes?

To confirm the structural integrity and composition of cobalt-cyclopentane-hexafluorophosphate complexes, researchers should employ:

  • X-ray crystallography to resolve bond angles (e.g., C3–C4–C5 = 138.3°) and coordination geometry .
  • Nuclear Magnetic Resonance (NMR) for cyclopentane ligand proton environments and cobalt center paramagnetic effects.
  • Infrared (IR) spectroscopy to identify PF6⁻ counterion vibrations (stretching modes at ~740–850 cm⁻¹) .
  • Elemental analysis to verify stoichiometry, especially for newly synthesized derivatives .

Q. How can synthetic routes for cobalt-hexafluorophosphate complexes be optimized for reproducibility?

  • Use microwave-assisted synthesis to reduce reaction times and improve yield, as demonstrated for (cobaltoceniumylamido)pyridinium hexafluorophosphate .
  • Employ counterion metathesis (e.g., replacing chloride with PF6⁻ via anion exchange resins) to isolate pure hexafluorophosphate salts .
  • Standardize reaction conditions (temperature, solvent purity) to minimize byproducts, particularly when working with air-sensitive cobalt centers .

Q. What safety protocols are critical when handling hexafluorophosphate salts?

  • Follow glovebox procedures for moisture-sensitive compounds to prevent PF6⁻ hydrolysis, which generates toxic HF .
  • Use fume hoods during synthesis and storage, as cobalt complexes may release volatile organic ligands .
  • Refer to Safety Data Sheets (SDS) for hexafluorophosphate derivatives, noting acute toxicity (e.g., LD50 for sodium hexafluorophosphate: 250 mg/kg in rodents) .

Q. How can researchers quantify hexafluorophosphate ions in solution?

  • Gravimetric analysis : Precipitate PF6⁻ with tetraphenylarsonium chloride to form [(C6H5)4As][PF6], ensuring stoichiometric accuracy .
  • Spectrophotometric methods : Utilize ferroin-based assays for rapid quantification in electrochemical studies .

Advanced Research Questions

Q. How do structural variations in cobalt-cyclopentane complexes affect electrochemical properties?

  • Compare Co(II) vs. Co(III) oxidation states: Co(III) complexes (e.g., [Co(bpy)3(PF6)3]) exhibit higher redox potentials (~0.8 V vs. Ag/AgCl) suitable for dye-sensitized solar cells (DSSCs) .
  • Analyze ligand steric effects : Bulky cyclopentane substituents may distort coordination geometry, altering charge-transfer kinetics (e.g., bond angle deviations >5° from ideal octahedral symmetry) .
  • DFT calculations can model frontier molecular orbitals to predict redox behavior and stability in non-aqueous electrolytes .

Q. What methodologies resolve contradictions in catalytic activity data for cobalt-PF6 systems?

  • Conduct controlled kinetic studies to isolate solvent effects (e.g., acetonitrile vs. ionic liquids) on reaction rates .
  • Cross-reference X-ray crystallography with cyclic voltammetry (CV) to correlate structural features (e.g., Co–N bond lengths) with redox peaks .
  • Replicate experiments under inert atmospheres to rule out oxygen interference in catalytic cycles .

Q. How can cobalt-hexafluorophosphate complexes enhance electrolyte performance in energy storage?

  • Optimize ionic conductivity by tuning PF6⁻ concentration and solvent dielectric constants (e.g., ethylene carbonate/dimethyl carbonate mixtures) .
  • Evaluate thermal stability via differential scanning calorimetry (DSC), noting decomposition thresholds (>150°C for most Co-PF6 salts) .
  • Compare with alternative anions (e.g., TFSI⁻) to assess PF6⁻’s role in minimizing cobalt dissolution in batteries .

Q. What advanced techniques validate ligand-exchange dynamics in cobalt-cyclopentane systems?

  • Use stopped-flow spectroscopy to monitor rapid ligand substitution kinetics (millisecond resolution) .
  • Apply mass spectrometry (MS) with electrospray ionization (ESI) to detect intermediate species in solution .
  • Pair in situ Raman spectroscopy with electrochemical cells to track structural changes during redox events .

Q. How do researchers address solubility challenges for cobalt-PF6 complexes in non-polar solvents?

  • Introduce co-solvents (e.g., THF or dichloromethane) to improve dispersion without destabilizing PF6⁻ .
  • Synthesize ionic liquid derivatives (e.g., 1,3-dimethylimidazolium hexafluorophosphate) for high solubility and low volatility .
  • Functionalize cyclopentane ligands with hydrophilic groups (e.g., –OH or –COOH) to enhance aqueous compatibility .

Q. What strategies mitigate batch-to-batch variability in cobalt-PF6 synthesis?

  • Implement high-throughput screening to identify optimal reagent ratios and reaction durations .
  • Standardize purification protocols (e.g., recrystallization from ethanol/water mixtures) to remove residual ligands .
  • Use quality control metrics (e.g., CV peak consistency ±5 mV) to validate electrochemical performance across batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.